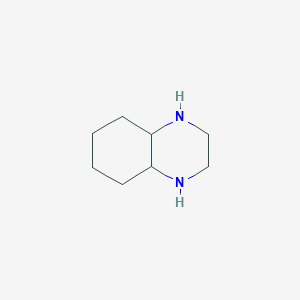

Decahydroquinoxaline

説明

Historical Context of Quinoxaline (B1680401) and Derivatives Research

The study of quinoxaline and its derivatives has a rich history, primarily driven by their wide-ranging biological activities. nih.govrsc.org Quinoxaline, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a structural motif found in several antibiotics like echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria. nih.govnih.gov This has spurred extensive research into synthetic quinoxaline derivatives, revealing their potential as antibacterial, antifungal, anticancer, and antiviral agents. rsc.orgcusat.ac.in The development of quinoxaline chemistry has been marked by the exploration of various synthetic methodologies and the investigation of their pharmacological properties. rsc.org The transition from the aromatic quinoxaline to the saturated decahydroquinoxaline marks a shift from a planar, rigid structure to a flexible, three-dimensional one, introducing stereochemical diversity that is of high interest in modern drug design.

Significance and Research Trajectories of Saturated Heterocycles

In recent years, there has been a notable trend in medicinal chemistry to "escape from flatland," moving away from planar aromatic systems towards more complex, three-dimensional saturated heterocycles. figshare.com Saturated heterocycles offer a more diverse exploration of chemical space without significantly increasing molecular weight or lipophilicity. figshare.com Unlike their aromatic counterparts, they contain chiral centers, which can lead to more selective binding to biological targets. figshare.com Saturated N-heterocycles are prevalent in many top-selling pharmaceuticals and are highly represented in drugs approved by the FDA. figshare.comrsc.org The synthesis of these complex structures, however, remains a challenge, driving research into novel and efficient synthetic methods. rsc.org this compound, as a prominent member of this class, is a key target in the development of new synthetic strategies and the exploration of novel bioactive molecules.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEXMBGPIZUUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591551 | |

| Record name | Decahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90410-24-5 | |

| Record name | Decahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Decahydroquinoxaline and Its Derivatives

Stereoselective Synthesis of Decahydroquinoxalines

The creation of specific stereoisomers of decahydroquinoxalines is a key challenge in their synthesis. Researchers have developed both diastereoselective and enantioselective methods to address this.

Diastereoselective Approaches to Decahydroquinoxaline Systems

Diastereoselective synthesis aims to selectively form one diastereomer over others. A notable strategy involves the diastereoselective hydrogenation of a 5,6,7,8-tetrahydroquinoxaline (B1293704) to produce a cis-decahydroquinoxaline (B8021213) building block. researchgate.net This approach is foundational for creating specific conformational restrictions in the final molecule. For instance, a previously reported synthesis of a racemic κ-opioid receptor agonist utilized a diastereoselective hydrogenation of a silyl (B83357) ether of 1,2,3,4-tetrahydroquinoxalin-8-ol to yield a cis,cis-configured perhydroquinoline derivative. researchgate.net

Another diastereoselective method has been described for the synthesis of highly substituted cis-decahydroquinolines, which are core structures in certain natural products. nih.govnih.gov This approach begins with a disubstituted cyclohexene (B86901) and employs a Knoevenagel condensation followed by an intramolecular lactam formation to construct the bicyclic system. nih.govnih.gov The stereochemistry of the substituents is controlled by the initial cis-substitution of the cyclohexene ring. nih.gov

Enantioselective Synthesis of Chiral Decahydroquinoxalines

Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound. Several advanced techniques have been developed for the synthesis of chiral decahydroquinoxalines, including metal-catalyzed asymmetric hydrogenation, the use of chiral auxiliaries, and biocatalysis. researchgate.netdicp.ac.cnresearchgate.net

Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the enantioselective reduction of quinoxaline (B1680401) derivatives to furnish chiral tetrahydroquinoxalines, which can be further reduced to decahydroquinoxalines. dicp.ac.cnacs.org A general method utilizing an iridium-difluorphos complex has been developed for the asymmetric hydrogenation of a wide array of 2-alkyl- and 2-aryl-substituted quinoxaline derivatives. acs.org This protocol affords the corresponding 2-substituted-1,2,3,4-tetrahydroquinoxalines in high yields and with excellent enantioselectivities (up to 95% ee). acs.org

The choice of solvent can remarkably influence the enantioselectivity of these reactions. sioc-journal.cn For instance, an Ir-catalyzed enantioselective hydrogenation of quinoxalines can produce both enantiomers of 2-aryl tetrahydroquinoxalines simply by switching the reaction solvent. sioc-journal.cn The use of a toluene/dioxane solvent system can lead to the R-configured product with 98% ee, while an ethanol (B145695) solvent system can yield the S-configured product with 93% ee. sioc-journal.cn Additives, such as amines, can also play a crucial role in enhancing the enantioselectivity of Ir-catalyzed asymmetric hydrogenations of 2-phenylquinoxaline (B188063) and its derivatives. nih.gov

More recently, a Rh-thiourea catalyzed asymmetric hydrogenation has been shown to be highly effective for both quinoxaline and quinoxalinone derivatives, providing products with excellent enantioselectivities (up to 99% ee). rsc.org

Table 1: Selected Ir-Catalyzed Asymmetric Hydrogenation of Quinoxalines

| Substrate | Catalyst System | Solvent | Additive | Product Configuration | Enantiomeric Excess (ee) | Reference |

| 2-Methylquinoxaline | [Ir(cod)2]+X- / (S)-Difluorphos | Toluene | I2 | S | up to 95% | acs.org |

| 2-Arylquinoxaline | Ir-catalyst | Toluene/Dioxane | None | R | 98% | sioc-journal.cn |

| 2-Arylquinoxaline | Ir-catalyst | Ethanol | None | S | 93% | sioc-journal.cn |

| 2-Phenylquinoxaline | [{Ir(H)[(S)-BINAP]}}2(μ-Cl)3]Cl | Not Specified | N-methyl-p-anisidine | S | High | nih.gov |

| 6,7-Difluoro-2-methyl-quinoxaline HCl | [Rh(cod)Cl]2 / L1 (Thiourea ligand) | DCM | None | Not Specified | 96% | rsc.org |

This table presents a selection of data and is not exhaustive.

Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been employed in the synthesis of decahydroquinoxalines. researchgate.net By attaching a chiral auxiliary to an achiral starting material, a diastereoselective reaction can be performed, after which the auxiliary is removed to yield the enantiomerically enriched product. researchgate.net For example, the Evans N-acyloxazolidinones are well-known chiral auxiliaries used in various asymmetric syntheses. harvard.edu This approach offers a reliable method for controlling stereochemistry, particularly in the early stages of drug development. wikipedia.orgnumberanalytics.com

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and enantioselectivity under mild reaction conditions. chemrxiv.org While specific biocatalytic routes for the direct synthesis of this compound scaffolds are still an emerging area, the principles of biocatalysis have been successfully applied to create related chiral heterocyclic structures. nih.gov For instance, engineered myoglobins have been used for the highly diastereo- and enantioselective construction of 2,3-dihydrobenzofurans. nih.gov The application of enzymes like oxidoreductases, identified through genome mining, has shown promise in the synthesis of iminosugar scaffolds, which share structural similarities with hydroxylated N-heterocycles. chemrxiv.org The development of biocatalytic cascades, where multiple enzymatic reactions occur sequentially, offers a powerful strategy for the efficient synthesis of complex chiral molecules from simple precursors. nih.govchemrxiv.org

Syn-Hydrogenation of Tetrahydroquinoxalines for cis-Decahydroquinoxaline Building Blocks

The stereochemistry of hydrogenation is crucial for establishing the relative configuration of substituents on the this compound ring. Catalytic hydrogenation of alkenes typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.orglibretexts.org This principle is applied in the synthesis of cis-decahydroquinoxalines.

The diastereoselective syn-hydrogenation of a 5,6,7,8-tetrahydroquinoxaline is a key step to access versatile cis-decahydroquinoxaline building blocks. researchgate.net This method is analogous to the partial reduction of alkynes to cis-alkenes using Lindlar's catalyst, which selectively hydrogenates the alkyne to a cis-alkene without further reduction to the alkane. masterorganicchemistry.comyoutube.com By carefully selecting the catalyst and reaction conditions, the hydrogenation of the enamine-like double bond in the tetrahydroquinoxaline ring can be controlled to yield the desired cis-fused ring system. researchgate.net

Polyaddition Reactions Involving Chiral this compound Diamines

Polyaddition reactions represent a fundamental concept in polymer synthesis, involving the repetitive nucleophilic addition of bifunctional nucleophiles to bifunctional electrophiles. nih.gov A notable application of this concept has been demonstrated in the synthesis of chiral polymers using this compound-based diamines.

Synthesis of Optically Active Polyguanidines

A novel class of optically active polyguanidines has been synthesized through the polyaddition reaction of chiral diamines with biscarbodiimides. acs.orgnih.gov This synthesis utilizes optically active (S,S)-trans-4a,8a-decahydroquinoxaline as the chiral diamine monomer and 1,4-phenylenebis(arylcarbodiimide)s as the biscarbodiimide comonomer. acs.orgatlas.jp The reaction proceeds readily under ambient, catalyst-free conditions. nih.gov

This specific reactivity allows for precise control over the final polymer structure. When the reactants are used in a balanced stoichiometry, chiral polyguanidines are formed. acs.orgacs.org Conversely, using an imbalanced stoichiometry provides access to oligomeric analogues in a step-by-step manner. acs.orgnih.gov For example, the synthesis of a specific polyguanidine, designated 3bPG, involved the dropwise addition of a solution of a biscarbodiimide to a solution of (S,S)-trans-4a,8a-decahydroquinoxaline in dichloromethane (B109758) (CH2Cl2) at room temperature. acs.org The resulting polymer was characterized by various methods to confirm its structure and properties. nih.govacs.org

The potential of these chiral polyguanidines as organocatalysts has been explored. acs.org In a test reaction—the conjugate addition of trans-β-nitrostyrene and acetylacetone (B45752)—an oligomeric guanidine (B92328) catalyst derived from this compound demonstrated the ability to produce the corresponding adduct with a modest enantioselectivity. acs.org

Table 1: Synthesis of Optically Active Polyguanidines

| Reactant 1 | Reactant 2 | Stoichiometry | Product Type |

|---|---|---|---|

| (S,S)-trans-4a,8a-decahydroquinoxaline | 1,4-Phenylenebis(arylcarbodiimide)s | Balanced | Chiral Polyguanidine |

| (S,S)-trans-4a,8a-decahydroquinoxaline | 1,4-Phenylenebis(arylcarbodiimide)s | Imbalanced | Chiral Oligoguanidine |

Mechanistic Investigations of Polyaddition Reactions

The mechanism for the polyaddition reaction between chiral this compound diamines and biscarbodiimides has been investigated using a combination of spectroscopic, chromatographic, and computational methods. nih.govacs.org These studies have revealed a polymerization mechanism assisted by molecular association. nih.gov

While the full mechanistic understanding is still developing, several factors are thought to be significant. nih.govacs.org One consideration is the potential for increased basicity of the internal guanidino groups within the growing polymer chain, which could be influenced by the resonance effect of substituents. nih.govacs.org Another proposed factor is the possibility of substrate capturing by the high density of guanidino groups along the molecular chain. nih.govacs.org Detailed characterization of the products has been achieved through modern experimental and theoretical standards, including nuclear magnetic resonance (NMR) spectroscopy, size-exclusion chromatography, and density functional theory (DFT) calculations, moving beyond older methods like infrared (IR) spectroscopy and vapor pressure osmometry. nih.gov

Synthesis of Functionalized this compound Derivatives

The this compound scaffold serves as a versatile central building block for the synthesis of diverse functionalized derivatives. researchgate.net Strategies focus on targeted structural modifications to fine-tune the properties of the resulting compounds.

Incorporation of Arylacetamide Moieties

One strategy for functionalization involves the incorporation of arylacetamide moieties. researchgate.net This approach allows for the fine-tuning of physicochemical properties of the resulting this compound derivatives. researchgate.net The acylation of amines to form amides is a fundamental reaction in synthetic chemistry, often used to modify the characteristics of molecules. solubilityofthings.com By attaching different arylacetamide groups to the this compound core, chemists can systematically alter the compound's properties. researchgate.net

Structural Modifications of Amine Components

Modifications to the amine components of the this compound structure are a key strategy for creating new derivatives. researchgate.net The nitrogen atoms in the this compound ring system are nucleophilic, allowing them to participate in reactions that form new bonds. solubilityofthings.com Introducing different alkyl or aryl groups can significantly alter the chemical and physical properties of the molecule. solubilityofthings.com This can involve reactions typical for secondary amines, such as substitution reactions with alkyl halides to form more complex amine structures. solubilityofthings.com Such modifications can influence factors like solubility and receptor binding affinity in medicinal chemistry contexts. solubilityofthings.comnih.gov

Diversification Strategies from Central Building Blocks

The this compound framework is viewed as a central building block from which a library of compounds can be generated. researchgate.net Research has demonstrated at least two distinct strategies for diversifying this core structure. researchgate.net This building-block approach is a common theme in modern synthetic chemistry, where a core scaffold is used to create a multitude of related structures with varied functionalities. rsc.orgnih.gov This allows for the systematic exploration of chemical space and the development of compounds with tailored properties.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (S,S)-trans-4a,8a-decahydroquinoxaline |

| 1,4-Phenylenebis(arylcarbodiimide)s |

| Polyguanidine |

| Oligoguanidine |

| Dichloromethane |

| trans-β-Nitrostyrene |

| Acetylacetone |

| Arylacetamide |

| Alkyl halide |

Reaction Mechanisms and Chemical Transformations of Decahydroquinoxaline

Hydrogenation Mechanisms to Form Decahydroquinoxaline

The most common route to this compound involves the hydrogenation of its aromatic precursors, quinoxaline (B1680401) and 1,2,3,4-tetrahydroquinoxaline (B1293668). cusat.ac.inresearchgate.net This transformation is typically achieved through catalytic hydrogenation, a process that involves the addition of hydrogen across the double bonds of the heterocyclic rings in the presence of a catalyst.

Catalytic Hydrogenation of Quinoxaline and Tetrahydroquinoxaline Precursors

The hydrogenation of quinoxaline to this compound proceeds in a stepwise manner. The initial reduction of the pyrazine (B50134) ring leads to the formation of 1,2,3,4-tetrahydroquinoxaline. Further hydrogenation of the benzene (B151609) ring then yields the fully saturated this compound. The reaction can be initiated from either quinoxaline or 1,2,3,4-tetrahydroquinoxaline. cusat.ac.in The efficiency and selectivity of this process are highly dependent on the choice of catalyst and reaction conditions.

The hydrogenation of quinoxaline can be influenced by various factors, including the catalyst, solvent, temperature, and hydrogen pressure. For instance, increasing the hydrogen pressure can lead to the complete hydrogenation of quinoxaline to this compound. rsc.org The choice of solvent can also play a significant role in the stereochemical outcome of the reaction, with different solvents favoring the formation of specific stereoisomers of the product. semanticscholar.orgrsc.org

Role of Specific Catalysts (e.g., Rhodium-on-Alumina, Raney Nickel)

The choice of catalyst is paramount in the hydrogenation of quinoxaline and its derivatives. Different catalysts exhibit varying levels of activity and selectivity, influencing both the rate of reaction and the stereochemistry of the resulting this compound.

Rhodium-on-Alumina (Rh/Al₂O₃): This catalyst is known for its high activity in the hydrogenation of aromatic and heterocyclic compounds. samaterials.comottokemi.commatthey.com Hydrogenation of quinoxaline or 1,2,3,4-tetrahydroquinoxaline over a 5% rhodium-on-alumina catalyst has been shown to produce this compound. cusat.ac.in Rhodium catalysts are often favored for their ability to promote hydrogenation under milder conditions compared to other catalysts.

Raney Nickel: Raney nickel is a widely used heterogeneous catalyst in industrial hydrogenation processes due to its high catalytic activity and stability. acs.orgwikipedia.org It is particularly effective in the hydrogenation of nitrogen-containing heterocycles. The hydrogenation of quinoxaline using Raney nickel typically yields the meso (cis)-decahydroquinoxaline. cusat.ac.in The porous structure of Raney nickel provides a large surface area for the reaction to occur, and the absorbed hydrogen within its pores contributes to its high reactivity. wikipedia.org Modifications to Raney nickel, such as silica (B1680970) modulation, can be employed to enhance its selectivity and prevent over-hydrogenation. acs.org

| Catalyst | Precursor | Product | Key Features |

| 5% Rhodium-on-Alumina | Quinoxaline or 1,2,3,4-Tetrahydroquinoxaline | This compound | High catalytic activity for hydrogenating aromatic and heterocyclic structures. cusat.ac.insamaterials.com |

| Raney Nickel | Quinoxaline | meso (cis)-Decahydroquinoxaline | High activity, good stability, and provides a large surface area for reaction. cusat.ac.inwikipedia.org |

Reaction Kinetics and Pathways for this compound Formation

The formation of this compound from its precursors is a complex process that can proceed through various pathways, influenced by the reaction conditions and the catalyst used. The study of reaction kinetics provides valuable insights into the mechanism of these transformations.

The rate of a chemical reaction is influenced by factors such as the concentration of reactants and the temperature. duke.eduvssut.ac.in In the context of this compound synthesis, the rate of hydrogenation can be determined by monitoring the disappearance of the starting material or the appearance of the product over time. The reaction order, which describes how the rate is affected by the concentration of each reactant, can be determined experimentally. duke.eduvssut.ac.in

Multistep kinetic models are often used to interpret the complex kinetic phenomena observed in these reactions, postulating the formation and subsequent fast reactions of reactive intermediates. researchgate.net A thorough understanding of the reaction stoichiometry and the characterization of these intermediates are crucial for elucidating the detailed mechanism. researchgate.net

Exploration of Novel this compound Reactivity

The saturated carbocyclic and heterocyclic rings of this compound provide a scaffold for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Electrophilic and Nucleophilic Transformations

The nitrogen atoms in the this compound ring possess lone pairs of electrons, making them nucleophilic centers. masterorganicchemistry.com They can react with electrophiles, which are electron-deficient species. saskoer.caunacademy.com This reactivity allows for a range of functionalization reactions at the nitrogen atoms.

Conversely, while the this compound framework itself is generally electron-rich, the introduction of electron-withdrawing groups can render certain positions on the ring susceptible to nucleophilic attack. Nucleophiles are electron-rich species that can donate a pair of electrons to form a new covalent bond. masterorganicchemistry.com

Redox Processes Involving this compound

Redox (reduction-oxidation) reactions are fundamental chemical processes that involve the transfer of electrons between species, leading to a change in their oxidation states. libretexts.orgwikipedia.org In the context of this compound, redox processes are primarily associated with its synthesis via the reduction of more unsaturated precursors and the oxidation of the saturated heterocyclic system.

Reduction Reactions: Synthesis of this compound

The formation of the this compound scaffold is most commonly achieved through the reduction of quinoxaline or its partially saturated analogues, such as tetrahydroquinoxaline. These reductions can be accomplished through various methods, including catalytic hydrogenation and chemical reduction, often with stereochemical control to yield specific cis or trans isomers.

Catalytic hydrogenation is a widely employed method for producing this compound. The choice of catalyst and reaction conditions can influence the stereochemistry of the final product. For instance, the hydrogenation of 1,2,3,4-tetrahydroquinoxaline over a 5% rhodium-on-alumina catalyst or freshly prepared Raney Ni at elevated temperature and pressure predominantly yields the cis-decahydroquinoxaline (B8021213) isomer. sapub.orgsapub.org Similarly, the catalytic reduction of an aqueous solution of 1,2-cyclohexanedione (B122817) and ethylenediamine (B42938) over a platinum catalyst also produces cis-decahydroquinoxaline. researchgate.netresearchgate.net Conversely, the trans isomer can be synthesized by the catalytic reduction of an ethanol (B145695) solution containing trans-1,2-cyclohexanediamine and glyoxal. researchgate.netresearchgate.net

Chemical and electrolytic reduction methods also provide pathways to this compound, particularly the trans isomer. A notable example is the chemical reduction of 5,6,7,8-tetrahydroquinoxalone-2 using sodium and amyl alcohol, which results in trans-decahydroquinoxaline. researchgate.netresearchgate.net Electrolytic reduction of the same precursor at a lead cathode in aqueous sulfuric acid also yields the trans isomer, albeit alongside the partially reduced trans-decahydroquinoxalone-2. researchgate.netresearchgate.net

The following table summarizes various reduction pathways leading to this compound isomers, based on published research findings.

| Starting Material | Reagents/Catalyst | Conditions | Product(s) | Yield | Source(s) |

| 1,2,3,4-Tetrahydroquinoxaline | 5% Rhodium-on-alumina | 100°C, 136 atm | cis-Decahydroquinoxaline | - | sapub.orgsapub.org |

| 1,2,3,4-Tetrahydroquinoxaline | Raney Ni | - | cis-Decahydroquinoxaline | - | sapub.orgsapub.org |

| 1,2-Cyclohexanedione & Ethylenediamine | Platinum | Aqueous solution | cis-Decahydroquinoxaline | 12% | researchgate.netresearchgate.net |

| trans-1,2-Cyclohexanediamine & Glyoxal | Platinum | Ethanol solution | trans-Decahydroquinoxaline | 36% | researchgate.netresearchgate.net |

| 5,6,7,8-Tetrahydroquinoxalone-2 | Sodium-Amyl Alcohol | - | trans-Decahydroquinoxaline | 58% | researchgate.netresearchgate.net |

| 5,6,7,8-Tetrahydroquinoxalone-2 | Lead Cathode | Aqueous H₂SO₄ | trans-Decahydroquinoxaline, trans-Decahydroquinoxalone-2 | 8%, 13% | researchgate.netresearchgate.net |

Oxidation Reactions of this compound Derivatives

The this compound ring system, being fully saturated, is generally stable to oxidation. However, derivatives of this compound can participate in specific redox reactions. The electron-rich nature of the nitrogen atoms makes the ring susceptible to oxidation under certain conditions. rsc.org

A significant example of this reactivity is found in the field of fluorescent probes for biological imaging. A derivative, 1,4-diethyl-decahydroquinoxaline, has been incorporated into near-infrared (NIR-II) fluorescent dyes. nih.gov This moiety serves as a reversible oxidation site, enabling the probe to monitor redox processes in biological environments. rsc.orgresearchgate.net

In the presence of the strong oxidant hypochlorous acid (HClO), the 1,4-diethyl-decahydroquinoxaline group is oxidized. nih.gov This oxidation event leads to a measurable change in the probe's spectral properties. rsc.org Crucially, this oxidation is reversible. The oxidized probe can be reduced back to its original state by reactive sulfur species (RSS), such as glutathione. nih.gov This reversible redox cycle allows for the dynamic monitoring of cellular redox homeostasis between HClO and RSS. nih.gov

The specific redox transformation is summarized below:

| Compound | Oxidizing/Reducing Agent | Product/State | Application | Source(s) |

| 1,4-Diethyl-decahydroquinoxaline (within a fluorescent probe) | Hypochlorous Acid (HClO) | Oxidized this compound derivative | Detection of oxidative stress | rsc.orgnih.gov |

| Oxidized 1,4-Diethyl-decahydroquinoxaline derivative | Reactive Sulfur Species (RSS) | Reduced 1,4-Diethyl-decahydroquinoxaline derivative | Reversible monitoring of redox environment | nih.gov |

Computational Chemistry and Modeling of Decahydroquinoxaline

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanics (QM) and molecular dynamics (MD) are cornerstone simulation techniques in computational chemistry. QM methods, based on solving the Schrödinger equation, provide detailed information about the electronic structure of a molecule. openreview.net MD simulations, on the other hand, use classical mechanics to model the physical movements of atoms and molecules over time, offering a dynamic view of molecular behavior and interactions. scispace.comrsc.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods combine these approaches, treating a critical region of a system with high-accuracy QM while the surrounding environment is modeled with more computationally efficient MM force fields. nih.govmdpi.comnih.gov This multiscale approach is particularly useful for studying chemical reactions in large systems like enzymes or in solution. nih.govnih.gov

Quantum mechanical calculations are instrumental in predicting the fundamental properties of molecules like decahydroquinoxaline. These methods can determine optimized molecular geometries, electronic properties such as orbital energies, and physicochemical characteristics. riverlane.comarxiv.org Machine learning models, sometimes pre-trained with quantum mechanical data, are also increasingly used to predict molecular properties with high efficiency. arxiv.orgopenreview.net

Public databases like PubChem provide a collection of computed properties for this compound, derived from computational models. These properties offer a baseline understanding of the molecule's characteristics. nih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆N₂ | Computed by PubChem |

| Molecular Weight | 140.23 g/mol | Computed by PubChem 2.1 |

| Topological Polar Surface Area | 24.1 Ų | Computed by Cactvs 3.4.6.11 |

| Complexity | 99.8 | Computed by Cactvs 3.4.6.11 |

| XLogP3 | 0.5 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11 |

| Rotatable Bond Count | 0 | Computed by Cactvs 3.4.6.11 |

Source: PubChem CID 17906435. nih.gov All properties are computed and have not been experimentally verified on the parent compound.

Furthermore, computational studies on derivatives have demonstrated the utility of these methods. For instance, when a this compound moiety is appended to fluorophores, quantum mechanical calculations can elucidate the resulting electronic structure and predict photophysical properties. acs.org

Quantum mechanics provides the framework for understanding how chemical reactions occur by mapping the potential energy surface of a reacting system. rsc.org This allows for the identification of transition states and the calculation of activation energy barriers, which are crucial for determining reaction kinetics. aps.org While specific quantum mechanical studies on the reaction mechanisms of the parent this compound are not widely published, the principles are demonstrated in related systems.

For example, the hydrodenitrogenation (HDN) of quinoline (B57606), a reaction that can ultimately lead to decahydroquinoline, has been investigated using computational methods. nih.gov Such studies explore the detailed hydrogenation and ring-opening pathways on catalyst surfaces. nih.gov Similarly, reactive molecular dynamics simulations, which can automatically map out complex reaction networks without predefined coordinates, represent a powerful tool for exploring the potential reactivity of molecules like this compound under various conditions. rsc.orgwhiterose.ac.ukarxiv.org These simulations can track the formation of thousands of species and pathways, offering a comprehensive view of a system's chemical evolution. rsc.org

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. arxiv.org Like the structurally similar decalin, this compound exists as cis and trans diastereomers based on the fusion of the two rings. nobelprize.orgyoutube.com Each of these isomers can adopt various conformations, primarily based on the chair and boat forms of the six-membered rings. nobelprize.orgyoutube.com

Computational studies are essential for exploring the conformational landscape of this compound and its derivatives. Research on conformationally restricted analogs of κ-opioid receptor agonists, which incorporate the this compound scaffold, highlights the importance of stereochemistry. researchgate.netresearchgate.net In these studies, systematic conformational analysis revealed that the relative and absolute configuration of the this compound core has a profound impact on biological activity. researchgate.netresearchgate.net For example, a study on diastereoisomeric decahydroquinoxalines found that the cis-trans configured compound exhibited by far the highest binding affinity for the κ-opioid receptor. researchgate.net The energy of different conformers can be calculated, and modeling can reveal that certain arrangements are energetically disfavored, which can explain reduced biological affinity. researchgate.net

The stability of conformers is dictated by steric interactions. In substituted cyclohexanes, equatorial positions are generally favored over axial ones to minimize repulsive non-bonded interactions. nobelprize.org For fused ring systems like this compound, the trans isomer is generally more stable than the cis isomer due to fewer unfavorable non-bonded interactions. youtube.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a highly versatile and popular quantum mechanical method used to investigate the electronic structure of many-body systems. wikipedia.orgarxiv.org It offers a favorable balance between computational cost and accuracy, making it a workhorse for calculations in chemistry and materials science. scispace.comwikipedia.org DFT is used to predict a wide range of molecular properties by calculating the electron density of a system. mdpi.com

In the context of this compound, DFT calculations are applied in several key areas:

Conformational Analysis : DFT can be used to model the energetic differences between various conformations, such as the chair-boat transitions within the this compound ring system.

Electronic Structure and Reactivity : DFT calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and stability. mdpi.com These calculations also allow for the mapping of the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Spectroscopic Properties : DFT and its time-dependent extension (TD-DFT) can predict spectroscopic properties. For example, in a study of novel rhodamine analogues, DFT calculations were performed on derivatives containing a 1,4-dimethyl-decahydro-quinoxaline group to understand their electronic structures and photophysical properties, such as their large Stokes shifts. rhhz.net

Table 2: Calculated Electronic Properties of Rhodamine Analogues with a this compound Moiety

| Compound | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|---|

| DQF-RB-OMe | -5.10 | -2.57 | 2.53 |

| DQF-RB-H | -5.23 | -2.61 | 2.62 |

| DQF-RB-Cl | -5.31 | -2.64 | 2.67 |

Source: Adapted from a study on rhodamine analogues. The calculations show how substituents on the xanthene skeleton alter the electronic properties of these complex dyes containing a this compound group. rhhz.net

Reaction Mechanisms : DFT is a primary tool for elucidating reaction pathways. Studies on the hydrodenitrogenation of quinoline on Ni-promoted MoS₂ catalysts used DFT to explore the hydrogenation steps leading to intermediates like tetrahydroquinoline and eventually decahydroquinoline, as well as subsequent ring-opening reactions. nih.gov Such calculations help to understand catalyst activity and selectivity by comparing the energy profiles of different pathways on various active sites. rsc.orgnih.gov

Computational Approaches in Catalysis

Computational catalysis combines electronic structure theory, molecular dynamics, and machine learning to understand and design more efficient catalysts. simonsfoundation.orggithub.io These approaches aim to build relationships between a catalyst's structure and its performance, enabling the in silico design of improved catalytic systems for important chemical transformations. github.iokuleuven.be

The hydrodenitrogenation (HDN) of nitrogen-containing heterocyclic compounds is a critical process in petroleum refining, and computational studies provide key insights. The conversion of quinoline, an aromatic relative of this compound, has been modeled using DFT to understand how different catalyst structures influence the reaction. nih.gov For instance, calculations have shown that different active sites on Ni-promoted MoS₂ catalysts favor different hydrogenation pathways and products. nih.gov One type of active site may be preferable for generating decahydroquinoline, while another may be more conducive to forming other denitrogenation products. nih.gov This demonstrates that the products of a catalytic cycle can strongly depend on the catalyst's specific morphology. nih.gov

More broadly, the field of computational catalysis is moving towards quantum computing, which promises to solve the complex electronic structure problems associated with catalysis with much higher accuracy than classical computers, potentially revolutionizing the design of new catalysts. aps.org

Cheminformatics and this compound Data Analysis

Cheminformatics applies computational methods to solve chemical problems, particularly by analyzing large datasets of chemical information. nih.gov It integrates computer science and data analysis to explore chemical space, predict properties, and guide the design of new compounds. nih.gov

For a class of molecules like decahydroquinoxalines, which have been explored as scaffolds in drug discovery, cheminformatics plays a vital role. researchgate.net Research on this compound-based κ-opioid receptor agonists has involved creating data mining and computational modeling workflows to screen new candidates. researchgate.net This process often involves:

Database Mining : Automatically retrieving bioassay data for related compounds from large public databases.

QSAR Modeling : Building Quantitative Structure-Activity Relationship (QSAR) models that correlate the chemical structures of this compound derivatives with their measured biological activity. researchgate.net

Virtual Screening and Hit Optimization : Using computational models to predict the properties and activity of virtual compounds, allowing researchers to prioritize which molecules to synthesize and test. nih.gov This can enhance physicochemical and pharmacokinetic properties while maintaining potency. nih.gov

Modern cheminformatics also leverages machine learning and deep learning to generate novel molecular structures with desired properties. acs.org By analyzing the structural features of known active compounds, these models can propose new this compound analogues optimized for specific targets. rsc.org

Spectroscopic Characterization Techniques for Decahydroquinoxaline

Advanced Spectroscopic Methods for Structure Elucidation

The determination of the molecular structure of complex organic compounds relies on a suite of advanced spectroscopic techniques. numberanalytics.com These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are routinely used to identify organic compounds and understand their chemical reactivity. sydney.edu.au The evolution of these techniques has revolutionized the field, allowing for greater accuracy and speed in structural determination. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the isomers of decahydroquinoxaline. magritek.com By analyzing the chemical shifts, coupling constants, and through-space interactions, the stereochemistry and conformation of both cis- and trans-isomers can be unequivocally assigned.

The determination of the geometrical configuration of this compound isomers has been a subject of study. Stereospecific synthesis starting from authentic trans-1,2-diaminocyclohexane confirmed that the higher-melting isomer possesses the trans configuration, while the lower-melting isomer is the cis form. byu.edu NMR studies are crucial in distinguishing between these isomers. For instance, in related heterocyclic systems like decahydroisoquinoline-3(S)-carboxylic acid, NMR has been used to elucidate the stereochemistry and conformations of cis and trans bridged isomers. rsc.org The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data provides detailed information about the relative orientation of protons within the molecule, allowing for the assignment of the chair-chair or boat-chair conformations.

Variable temperature (VT) NMR studies can reveal the dynamic processes and conformational equilibria in this compound derivatives. researchgate.net By observing changes in the NMR spectra at different temperatures, it is possible to determine the energy barriers for conformational changes. researchgate.net Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for establishing the connectivity of atoms within the this compound framework. numberanalytics.com

Table 1: Representative ¹H NMR Data for this compound Isomers

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| cis-Decahydroquinoxaline (B8021213) | H-2, H-3 (axial) | ~2.8-3.0 | m | - |

| H-2, H-3 (equatorial) | ~2.4-2.6 | m | - | |

| H-4a, H-8a | ~2.2-2.4 | m | - | |

| trans-Decahydroquinoxaline | H-2, H-3 (axial) | ~3.1-3.3 | ddd | J ≈ 12, 12, 4 |

| H-2, H-3 (equatorial) | ~2.0-2.2 | ddd | J ≈ 12, 4, 2 | |

| H-4a, H-8a | ~1.8-2.0 | m | - |

Note: The data presented are approximate and can vary based on the solvent and specific derivative.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and fragmentation pattern of this compound and its derivatives. sydney.edu.au In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is often characteristic of the molecule's structure.

For instance, the mass spectrum of 2-methylthis compound (B1505914) would show a molecular ion peak corresponding to its molecular weight. The fragmentation of the this compound ring system can provide clues about its substitution pattern. The major fragmentation pathways often involve the loss of small, stable neutral molecules or radicals from the alicyclic ring. While detailed fragmentation mechanisms for this compound itself are not extensively documented in the provided results, studies on analogous systems like decahydroquinolines show that the primary fragmentation involves the loss of two, three, and four carbon fragments from the carbocyclic ring. capes.gov.br Derivatization techniques, such as acylation or silylation, can be employed to improve the volatility and thermal stability of this compound for gas chromatography-mass spectrometry (GC-MS) analysis. iu.edusigmaaldrich.cn

Table 2: Common Fragment Ions in the Mass Spectra of Decahydro- and Tetrahydroquinoxalines

| m/z | Ion Structure | Possible Origin |

| 140 | [C₈H₁₆N₂]⁺ | Molecular ion of this compound |

| 139 | [C₈H₁₅N₂]⁺ | Loss of a hydrogen atom |

| 111 | [C₇H₁₁N]⁺ | Cleavage of the pyrazine (B50134) ring |

| 97 | [C₆H₁₁N]⁺ | Further fragmentation |

| 134 | [C₈H₁₀N₂]⁺ | Molecular ion of Tetrahydroquinoxaline |

Note: This table is illustrative and based on general principles of mass spectrometry of related compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. sydney.edu.aunumberanalytics.com In the context of this compound, IR spectroscopy can confirm the presence of N-H bonds and the absence of C=C or C=N double bonds, which would indicate unsaturation. byu.edu The IR spectrum of a pure sample of this compound will be characterized by absorptions corresponding to C-H and N-H stretching and bending vibrations.

The N-H stretching vibrations typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclohexane (B81311) and pyrazine rings are observed just below 3000 cm⁻¹. The C-H bending vibrations and C-N stretching vibrations give rise to a complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹). The IR spectra of cis- and trans-isomers of this compound are expected to show differences, particularly in the fingerprint region, due to their different molecular symmetries. byu.edu For instance, studies on chiral polyguanidines derived from this compound have utilized IR spectroscopy to characterize the products, noting the absence of carbodiimide (B86325) bands and the appearance of guanidine (B92328) absorptions. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300-3500 |

| C-H (sp³) | Stretch | 2850-2960 |

| C-H | Bend | 1350-1480 |

| C-N | Stretch | 1020-1250 |

Optical and Chiroptical Spectroscopy of Chiral Decahydroquinoxalines

Chiral derivatives of this compound are of significant interest due to their potential applications in areas such as asymmetric catalysis. nih.gov Optical and chiroptical spectroscopic techniques, such as electronic circular dichroism (ECD), are instrumental in characterizing the absolute configuration and conformational properties of these chiral molecules in solution. mdpi.comrsc.org

The synthesis of optically active polymers from chiral diamines like trans-4a,8a-decahydroquinoxaline has been reported. nih.gov The chiroptical properties of these polymers were investigated to understand their structural and conformational features. nih.gov ECD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information that is highly sensitive to the three-dimensional arrangement of chromophores within a chiral molecule. mdpi.com By comparing experimental ECD spectra with those predicted by theoretical calculations (e.g., using density functional theory, DFT), the absolute configuration of a chiral this compound derivative can be determined. mdpi.com These techniques are crucial for establishing structure-property relationships in chiral materials. nih.gov

Crystallographic Analysis of this compound Derivatives

For this compound derivatives, single-crystal X-ray diffraction analysis can unambiguously establish the stereochemistry (cis or trans) and the preferred conformation of the rings. For example, crystallographic analysis can confirm whether the cis-isomer adopts a chair-chair conformation. A new chiral quinoxaline (B1680401) derivative has been analyzed using crystallography, revealing it belongs to a chiral space group. 222.29.77 Similarly, the crystal structures of derivatives of related heterocyclic systems, such as tetrahydroisoquinoline, have been determined to understand their structural features and intermolecular interactions. mdpi.com The structural information obtained from X-ray crystallography is invaluable for understanding the relationship between molecular structure and the physical and chemical properties of this compound derivatives. langston.edu

Catalysis and Ligand Design with Decahydroquinoxaline Scaffolds

Decahydroquinoxaline as Chiral Ligands in Asymmetric Catalysis

The inherent chirality and structural rigidity of the this compound skeleton make it an excellent building block for developing chiral ligands. researchgate.netsnnu.edu.cnnih.gov These ligands have been successfully employed in a range of metal-catalyzed asymmetric reactions, where they effectively transfer their stereochemical information to the products. The development of metal complexes with chiral ligands, including those derived from this compound, has seen widespread application in the field of asymmetric catalysis. snnu.edu.cnrsc.org

Application in Asymmetric Hydrogenation

Chiral ligands derived from this compound have shown promise in the field of asymmetric hydrogenation. For instance, rhodium complexes incorporating chiral phosphine (B1218219) ligands based on various scaffolds have been effective catalysts for the hydrogenation of olefins and enamides. mdpi.comcsic.esnih.gov Specifically, rhodium complexes with cyclic (amino)(alkyl)carbene (CAAC) ligands are efficient and selective for the hydrogenation of aromatic rings, yielding cis-configured saturated hydrocarbons. tcichemicals.com The synthesis of rhodium complexes with chiral phosphine-NHC ligands and their use in the asymmetric hydrogenation of alkenes have been reported, achieving high conversions and moderate enantioselectivities. rsc.org The design of new chiral cyclopentadienyl (B1206354) (Cp) ligands has also been a significant area of research, with their corresponding rhodium complexes being successfully applied in enantioselective C-H additions. snnu.edu.cn

A study on the synthesis and pharmacological evaluation of diastereoisomeric and enantiomeric decahydroquinoxalines highlighted a diastereo- and enantioselective synthesis route. researchgate.net This method involves a diastereoselective syn-hydrogenation of a 5,6,7,8-tetrahydroquinoxaline (B1293704), which is a key step in accessing the desired cis-decahydroquinoxaline (B8021213) building block. researchgate.net This underscores the importance of controlled hydrogenation in establishing the stereochemistry of these chiral ligands.

| Catalyst System | Substrate Type | Key Features |

| Rhodium/Chiral Phosphine Complexes | Olefins, Enamides | High efficiency and enantioselectivity. nih.gov |

| Rhodium/CAAC Complexes | Aromatic Rings | cis-Selective hydrogenation. tcichemicals.com |

| Rhodium/Chiral Phosphine-NHC Complexes | Alkenes | High conversion, moderate enantioselectivity. rsc.org |

| Rhodium/Chiral Cp Complexes | Nitroalkenes | Enantioselective aryl C-H addition. snnu.edu.cn |

Role in Asymmetric Henry Reactions

The asymmetric Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. researchgate.net Chiral ligands are crucial for controlling the stereochemical outcome of this reaction. organic-chemistry.orgbeilstein-journals.orgbeilstein-journals.org While direct applications of this compound-based ligands in Henry reactions are not extensively detailed in the provided context, the principles of using chiral diamine-copper complexes are well-established. organic-chemistry.org For example, a catalyst system comprising a chiral diamine ligand and Cu(OAc)₂ has been shown to be highly efficient for the Henry reaction, yielding nitroaldols with excellent enantiomeric excess (over 90% ee). organic-chemistry.org This highlights the potential for this compound, as a chiral diamine, to be adapted for such catalytic systems.

The mechanism of these reactions often involves the formation of a chiral complex between the metal ion and the ligand, which then coordinates the reactants and facilitates the enantioselective addition. The stereochemical outcome is dictated by the specific geometry of the chiral ligand. organic-chemistry.org

This compound-Derived Guanidines as Organocatalysts

Chiral guanidines derived from this compound have emerged as powerful organocatalysts, primarily leveraging their strong basicity and ability to form hydrogen bonds. ineosopen.orgacs.orgrsc.org These catalysts have been successfully applied in a variety of organic transformations. researchgate.netresearchgate.netresearchgate.net

A notable application involves the polyaddition reaction of optically active trans-4a,8a-decahydroquinoxaline with biscarbodiimides to produce chiral polyguanidines. acs.orgresearchgate.net This reaction proceeds readily under ambient, catalyst-free conditions. researchgate.net The resulting polyguanidines have shown potential as asymmetric catalysts, with their catalytic activity sometimes correlating with the size of the oligomeric or polymeric chain. acs.org This suggests a cooperative effect of the multiple guanidino groups.

Bicyclic guanidines, a structural class that includes derivatives of this compound, have been used as chiral Brønsted bases in reactions like the Diels-Alder and retro-aldol reactions. beilstein-journals.org The rigid structure of these catalysts allows for the creation of a well-defined chiral environment around the active site, leading to effective enantioselective control. beilstein-journals.orgrwth-aachen.de

| Catalyst Type | Reaction Type | Key Features |

| Chiral Polyguanidines | Polyaddition | Catalyst-free synthesis from trans-4a,8a-decahydroquinoxaline. acs.orgresearchgate.net |

| Bicyclic Guanidines | Diels-Alder, Retro-Aldol | Act as chiral Brønsted bases, enabling kinetic resolution. beilstein-journals.org |

| Guanidine (B92328) Derivatives | Various | Strong basicity and hydrogen-bonding ability drive catalysis. ineosopen.orgrsc.org |

Cooperative Catalysis Involving this compound Moieties

The concept of cooperative catalysis, where multiple catalytic sites work in synergy, is a powerful strategy in modern organic synthesis. osti.govfrontiersin.orgmdpi.com Guanidine-based organocatalysts, including those derived from this compound, can function as bifunctional catalysts. researchgate.netresearchgate.net They can activate substrates through both Brønsted base catalysis (proton transfer) and hydrogen bonding interactions. ineosopen.orgresearchgate.net

For example, in a catalytic cycle, the guanidine moiety can deprotonate a substrate, while the resulting guanidinium (B1211019) cation can then form a complex with another substrate, acting as a bifunctional activator. researchgate.net This dual activation mode is crucial for achieving high efficiency and stereoselectivity in many reactions. The structure of this compound can be incorporated into more complex systems, such as bifunctional catalysts where the guanidine unit is tethered to another functional group, to achieve cooperative effects. osti.govmdpi.com

Catalytic Activity in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. cas.orgwikipedia.orgprometheanparticles.co.uk Their tunable structures and high surface areas make them promising platforms for heterogeneous catalysis. cas.orgresearchgate.net The incorporation of chiral moieties, such as this compound, into the organic linkers of MOFs can impart catalytic activity and enantioselectivity to the framework.

While the direct use of this compound in MOFs is an emerging area, the principle of using functionalized linkers to create active sites is well-established. nih.govberkeley.edumdpi.comd-nb.info For instance, MOFs can be designed with "missing linkers" to create defect sites that enhance catalytic activity. nih.gov The electronic structure of the MOF can be tuned by the choice of linker, which in turn influences the catalytic performance. nih.gov A this compound-based linker could introduce both chirality and basic or coordinating sites into the MOF structure, making it a potentially valuable component for creating novel heterogeneous catalysts for a range of applications, including gas separation and storage, catalysis, and sensing. cas.orgrsc.org

Medicinal Chemistry and Structure Activity Relationships Sar of Decahydroquinoxaline Derivatives

Decahydroquinoxalines as Receptor Agonists and Modulators

Decahydroquinoxaline derivatives have been intelligently designed to interact with specific receptor systems, most notably the opioid receptor family. By incorporating known pharmacophores into this rigid bicyclic system, researchers have developed compounds with high affinity and selectivity.

The κ-opioid receptor (KOR) is a member of the G protein-coupled receptor family and is a key target for developing potent analgesics without the severe side effects associated with μ-opioid receptor (MOR) agonists, such as respiratory depression and abuse liability. nih.gov Decahydroquinoxalines have been successfully developed as potent and selective KOR agonists. researchgate.net These compounds typically embed an ethylenediamine (B42938) pharmacophore, which is crucial for KOR activity, within the rigid this compound (also known as perhydroquinoxaline) scaffold. researchgate.netacs.org This structural constraint helps to lock the molecule in a conformation favorable for binding to the KOR. researchgate.net

The design of these agonists often aims to restrict their action to the periphery, thereby avoiding centrally-mediated side effects like dysphoria or sedation. acs.org The introduction of the second nitrogen atom in the quinoxaline (B1680401) ring system, compared to a decahydroquinoline core, provides an additional handle for chemists to fine-tune physicochemical properties such as polarity, which can influence pharmacokinetic profiles and limit blood-brain barrier penetration. acs.org Functional assays, such as the [³⁵S]GTPγS binding assay, have confirmed that these compounds act as full agonists at the KOR. acs.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. creative-biolabs.com For this compound-based KOR agonists, SAR studies have been crucial in identifying the key structural features that govern their potency and selectivity. unc.edu These investigations involve systematically modifying different parts of the molecule—the bicyclic core, substituents on the nitrogen atoms, and appended functional groups—and assessing the impact on receptor binding and functional activity. nih.gov

The affinity and selectivity of this compound derivatives for the KOR are highly sensitive to structural modifications. Key areas of modification include the substituents on the quinoxaline nitrogen atoms and the stereochemistry of the ring system.

Research has shown that incorporating a 5-pyrrolidinyl group onto the this compound core can yield potent KOR agonists. acs.org The additional nitrogen atom in the quinoxaline system allows for fine-tuning of properties. For instance, certain secondary amine derivatives exhibit high polarity (e.g., log D7.4 = 0.21-0.26), which helps prevent them from crossing an artificial blood-brain barrier, thereby restricting their activity to the periphery. acs.org These peripherally restricted agonists have demonstrated high affinity for the KOR and significant selectivity over other opioid receptors (μ and δ) as well as sigma (σ₁, σ₂) and NMDA receptors. acs.org

The nature of the substituent on the amide nitrogen is also critical. Studies on related opioid ligand scaffolds have demonstrated that different N-substituents can drastically alter affinity and functional activity, a principle that also applies to the this compound series. nih.gov For example, in related epoxymorphinan structures, an N-cyclopropylmethyl group typically confers antagonist properties, but this can be converted to agonist activity by other structural changes, highlighting the intricate interplay of different molecular regions. nih.gov

| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity | Reference |

| 14a | 0.81 | 1600 | >10000 | 1975 | >12345 | acs.org |

| 14b | 0.49 | 1200 | >10000 | 2449 | >20408 | acs.org |

Stereochemistry plays a paramount role in the interaction between a ligand and its receptor. For this compound derivatives, the specific arrangement of atoms in three-dimensional space is critical for high-affinity binding to the KOR. The synthesis of enantiomerically pure and diastereomerically distinct compounds has been essential to elucidate these stereo/structure-activity relationships (SSAR). researchgate.netresearchgate.net

Studies have focused on decahydroquinoxalines with a cis-configuration of the fused ring system and a trans-orientation of the key pharmacophoric element, such as a pyrrolidine ring. researchgate.net This specific stereochemical arrangement is often found to be optimal for KOR binding. The evaluation of different enantiomers frequently reveals that one enantiomer is significantly more potent than the other, which is a common characteristic for chiral ligands interacting with chiral biological macromolecules like receptors. nih.gov This highlights the importance of a precise three-dimensional fit within the receptor's binding pocket.

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for understanding and predicting the activity of drug candidates. creative-biolabs.comnih.gov QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govprotoqsar.com These models can predict the activity of novel, unsynthesized molecules, thereby guiding drug design and prioritizing synthetic efforts. rsc.org

For this compound derivatives, molecular docking studies have been employed to visualize and analyze the binding mode within the KOR active site. researchgate.net These studies help to rationalize the observed SAR and SSAR data at a molecular level. For example, docking poses can reveal key hydrogen bonds and hydrophobic interactions between the ligand and specific amino acid residues in the receptor, such as those depicted in the active state structure of the KOR. researchgate.net This structural understanding of the ligand-receptor complex is invaluable for the rational design of new analogues with improved affinity and selectivity. osti.govnih.gov

Anti-Inflammatory Activity in Vivo

Activation of the KOR is known to produce not only analgesic effects but also to modulate immune responses. frontiersin.org Several studies have demonstrated that KOR agonists possess significant anti-inflammatory properties. researchgate.netnih.gov this compound-based KOR agonists have been specifically evaluated for their anti-inflammatory activity in vivo. researchgate.net

In a mouse model of neuroinflammation, experimental autoimmune encephalomyelitis (EAE), certain this compound KOR agonists were able to ameliorate the severity of the disease and delay its onset. researchgate.net This therapeutic effect was attributed to the blockade of effector T-cell activation. The involvement of the KOR was confirmed by showing that the compounds had no effect in KOR-deficient mice, ruling out off-target effects. researchgate.net Furthermore, peripherally restricted this compound KOR agonists have shown efficacy in models of visceral pain, which often has an inflammatory component. For instance, one such derivative was effective at inhibiting the pain response following rectal application of mustard oil in mice, an effect attributed to the activation of peripheral KORs. acs.org

Lack of Specific Research Data Precludes Article Generation on this compound

An extensive review of scientific literature reveals a significant scarcity of specific research focused on the medicinal chemistry of the chemical compound This compound , particularly concerning its targeted interactions with biological receptors and its role in natural product synthesis. As a result, the generation of a detailed and scientifically accurate article adhering to the requested structure is not feasible at this time.

The user's request specified a focus solely on this compound, with sections dedicated to:

This compound in Natural Product Synthesis and Medicinal Chemistry

However, database searches consistently yield information on two related, but structurally distinct, classes of compounds:

Quinoxaline: This is the aromatic counterpart of this compound. The quinoxaline scaffold is well-studied and is a core component of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.

Decahydroquinoline: This compound is structurally similar in that it is a saturated bicyclic system, but it contains only one nitrogen atom in the heterocyclic ring, whereas this compound contains two. Decahydroquinolines are found in various natural products, such as alkaloids isolated from poison frogs, and are known to interact with targets like nicotinic acetylcholine (B1216132) receptors.

Due to the lack of published studies detailing the synthesis of this compound-containing natural products or investigations into the specific biological targets of this compound derivatives, the creation of data tables and a thorough discussion of research findings as requested is not possible.

Therefore, until more specific research on the biological activities and synthetic applications of the this compound scaffold becomes available, a comprehensive article on its medicinal chemistry cannot be accurately compiled.

Advanced Analytical Methodologies for Decahydroquinoxaline Research

Chromatographic Techniques for Separation and Purificationethz.chunodc.org

Chromatography is an indispensable tool in the study of decahydroquinoxaline, allowing for the effective separation of its isomers and purification from reaction mixtures. ethz.ch Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques used to isolate and quantify components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. wikipedia.orgalwsci.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and identification of this compound and its derivatives. thermofisher.comopenaccessjournals.com Its versatility allows for the analysis of non-volatile and thermally unstable compounds, making it highly suitable for the complex structures often associated with this compound. oxfordindices.com The separation is achieved by pumping a solvent mixture (the mobile phase) through a column containing a solid adsorbent material (the stationary phase). wikipedia.org

Different modes of HPLC can be employed for this compound analysis:

Normal-Phase HPLC (NP-HPLC) : This method uses a polar stationary phase (like silica) and a non-polar mobile phase. It is effective for separating analytes based on their polarity. wikipedia.org

Reversed-Phase HPLC (RP-HPLC) : As the most common mode, RP-HPLC utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. It is highly effective for separating a wide range of organic molecules, including various this compound derivatives. researchgate.net

Chiral HPLC : Given that this compound possesses multiple chiral centers, chiral HPLC is essential for separating its enantiomers and diastereomers. researchgate.net This is accomplished using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA), which forms transient diastereomeric complexes with the enantiomers, allowing for their differential retention and separation. chiralpedia.comresearchgate.netcsfarmacie.cz The choice of CSP and mobile phase composition is critical for achieving successful enantiomeric resolution. sigmaaldrich.com For instance, polysaccharide-based chiral columns are widely used for their broad applicability in separating enantiomers of various compounds. nih.gov

The optical purity of this compound derivatives can be determined by HPLC analysis, sometimes after derivatization with an optically pure reagent to form diastereomers that can be separated on a standard achiral column. researchgate.net

Table 1: Illustrative HPLC Parameters for Chiral Separation of Heterocyclic Compounds This table presents typical conditions that can be adapted for the chiral separation of this compound enantiomers based on established methods for similar compounds.

| Parameter | Condition | Purpose/Comment | Source |

| Technique | Chiral HPLC | To separate enantiomers. | csfarmacie.cz |

| Column | Polysaccharide-based CSP (e.g., CHIRALPAK®) | Provides a chiral environment for differential interaction. | researchgate.netnih.gov |

| Mobile Phase | n-Hexane/Ethanol (B145695)/Diethylamine | A typical normal-phase eluent system. The amine additive can improve peak shape. | researchgate.net |

| Acetonitrile/Water/Formic Acid | A common reversed-phase eluent system. Acid can modify analyte ionization. | nih.gov | |

| Flow Rate | 0.5 - 1.5 mL/min | Optimized to balance separation time and resolution. | thermofisher.com |

| Detection | UV Absorbance (e.g., 230 nm or 254 nm) | To detect and quantify analytes containing chromophores. | oxfordindices.comrssl.com |

| Temperature | 25 - 40 °C | Affects viscosity and separation efficiency; controlled for reproducibility. | chiraltech.com |

Gas Chromatography (GC) is a powerful analytical technique primarily used for separating and analyzing volatile compounds. alwsci.com For the analysis of this compound, which may have limited volatility, derivatization is often necessary to convert the analyte into a more volatile form suitable for GC analysis. unh.edu

Key aspects of GC analysis for this compound include:

Derivatization : A chemical modification, such as N-methylation, can be employed to increase the volatility and thermal stability of this compound and its precursors like 1,2-diaminocyclohexane. However, care must be taken to ensure the reaction goes to completion to avoid inaccurate quantification of isomers. unh.edu

Column Selection : Capillary columns with high resolving power are essential for separating complex mixtures, including different stereoisomers of derivatized this compound. cdc.gov

Detection : A Flame Ionization Detector (FID) is commonly used for quantifying organic compounds. For unambiguous identification, GC is often coupled with Mass Spectrometry (GC-MS), which provides structural information based on the mass-to-charge ratio of fragmented ions. unodc.orgalwsci.com

GC-MS is particularly valuable in impurity profiling, where it can help identify by-products from the synthesis of this compound. ijrps.com

Table 2: Representative GC Conditions for Analysis of Amine Derivatives This table outlines typical parameters applicable for the GC analysis of derivatized this compound, based on methods for related amine compounds.

| Parameter | Condition | Purpose/Comment | Source |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | For separation and structural identification of volatile compounds. | alwsci.com |

| Derivatization | N-methylation (e.g., using Eschweiler-Clarke reaction) | Increases volatility and allows for GC analysis. | unh.edu |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) | Provides high-resolution separation of closely related compounds. | cdc.gov |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. | cdc.gov |

| Injector Temp. | ~250 °C | Ensures rapid volatilization of the sample. | alwsci.com |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Optimizes separation of compounds with different boiling points. | alwsci.com |

| Detector | Mass Spectrometer (MS) | Provides mass spectral data for compound identification and confirmation. | unodc.org |

Methods for Purity Assessment and Impurity Profilingbiopharminternational.com

Purity assessment and impurity profiling are critical for ensuring the quality and consistency of a chemical substance like this compound. numberanalytics.comhumanjournals.com Impurity profiling involves the identification, quantification, and characterization of unwanted chemicals that may be present. ijrps.comijrti.org These impurities can originate from starting materials, synthetic by-products, or degradation products. iajps.comconicet.gov.ar

The process requires a combination of analytical techniques to build a comprehensive profile of the substance.

Chromatographic Methods : HPLC and GC are the primary tools for separating impurities from the main compound. numberanalytics.comchemcon.com HPLC, particularly with detectors like UV or Mass Spectrometry (LC-MS), is highly effective for detecting and quantifying a wide range of organic impurities. rssl.commedwinpublishers.com LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight and structural information. rssl.comijrti.org

Spectroscopic Methods : Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the structural elucidation of impurities once they are isolated. numberanalytics.comconicet.gov.ar It provides detailed information about the molecular structure, which is essential for definitive identification. medwinpublishers.com

Hyphenated Techniques : The combination of separation and spectroscopic techniques, such as LC-MS and GC-MS, provides the high sensitivity and specificity needed to detect and identify impurities, even at trace levels. ijrti.orgiajps.com

Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), provide a framework for identifying and controlling impurities in pharmaceutical substances. numberanalytics.com

Table 3: Analytical Techniques for Impurity Profiling of this compound

| Analytical Technique | Application | Information Provided | Source |

| HPLC-UV | Separation and quantification of known and unknown impurities. | Retention time, quantitative amount of impurities with a chromophore. | rssl.comijrps.com |

| LC-MS/MS | Identification and quantification of trace-level impurities. | Molecular weight, structural fragments, high sensitivity and specificity. | rssl.comijrti.org |

| GC-MS | Identification of volatile or derivatizable impurities and by-products. | Retention time, mass spectrum for structural elucidation of volatile compounds. | unodc.orgijrps.com |

| NMR Spectroscopy | Definitive structure elucidation of isolated impurities. | Detailed molecular structure, stereochemistry. | numberanalytics.comconicet.gov.ar |

Trace Analysis and Detection Limitsunodc.org

Trace analysis involves detecting and quantifying minute quantities of substances. bfs.de In the context of this compound research, this is important for monitoring residual reactants, catalysts, or highly potent impurities. Achieving low detection limits requires highly sensitive and selective analytical methods. phytolab.com

Mass spectrometry (MS), especially when coupled with chromatography (LC-MS or GC-MS), is a cornerstone of trace analysis due to its exceptional sensitivity and selectivity. biopharminternational.com

LC-MS/MS : Tandem mass spectrometry (Triple Quadrupole MS) is a powerful technique for quantifying known trace impurities. It can achieve detection limits in the parts-per-billion (ppb) range by monitoring specific ion transitions, which provides high selectivity even in complex matrices. biopharminternational.com

High-Resolution Mass Spectrometry (HRMS) : Instruments like Quadrupole Time-of-Flight (QTOF) provide accurate mass measurements, which can be used to determine the elemental composition of an unknown trace impurity. rssl.com

The limit of detection (LOD) is defined as the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. elementlabsolutions.com The limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. demarcheiso17025.com For example, a validated chiral HPLC method for hydroxychloroquine (B89500) enantiomers reported LOQs in the range of 0.20–0.34 μg/mL. nih.gov Such levels of sensitivity are crucial for controlling impurities and for pharmacokinetic studies.

Table 4: Sensitivity of Common Analytical Techniques This table provides a general comparison of detection limits achievable with different analytical methods relevant to this compound analysis.

| Technique | Typical Limit of Quantification (LOQ) | Application Notes | Source |

| HPLC-UV | ~0.1 - 1 µg/mL | Dependent on the analyte's molar absorptivity. | epa.gov |

| HPLC-Fluorescence | ~1 - 100 ng/mL | Requires the analyte to be fluorescent or derivatized with a fluorescent tag. | cdc.gov |

| LC-MS | ~0.1 - 10 ng/mL | High selectivity and sensitivity; suitable for most trace analyses. | alwsci.com |

| LC-MS/MS | ~0.01 - 1 ng/mL (ppb levels) | The gold standard for quantitative trace analysis due to superior selectivity. | biopharminternational.com |

Validation of Analytical Procedurescsfarmacie.cz

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. ich.orgnetpharmalab.es This is a mandatory requirement in regulated environments, such as the pharmaceutical industry, to ensure that the data generated is accurate, reliable, and reproducible. labmanager.com The ICH Q2(R1) and the newer Q2(R2) guidelines provide a comprehensive framework for validating analytical methods. ich.orgeurachem.orgeuropa.eu

The key performance characteristics that are evaluated during method validation include:

Specificity : The ability of the method to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components. elementlabsolutions.comich.org